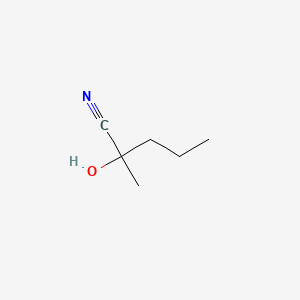![molecular formula C13H12N2O4 B2602599 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid CAS No. 1189046-41-0](/img/structure/B2602599.png)
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid” is a chemical compound with the CAS Number: 176593-99-0 . It has a molecular weight of 246.22 . The IUPAC name for this compound is {[(5-phenyl-3-isoxazolyl)carbonyl]amino}acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O4/c15-11(16)7-13-12(17)9-6-10(18-14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of this compound is 246.22 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its oxazole ring, which is a common motif in many biologically active molecules. The oxazole ring can interact with various enzymes and receptors, making it a valuable scaffold for drug design .
Biochemical Studies
Researchers use this compound in biochemical assays to study enzyme kinetics and substrate specificity. Its unique structure allows it to act as a mimic or inhibitor of natural substrates in enzymatic reactions .
Material Science
In material science, the compound’s ability to form stable crystalline structures is exploited to create novel materials with specific optical or electronic properties .
Chemical Synthesis
This acid serves as a building block in organic synthesis, particularly in the construction of complex molecules with oxazole rings, which are prevalent in many natural products and synthetic pharmaceuticals .
Analytical Chemistry
Due to its distinctive chemical properties, it is used as a standard or reagent in chromatography and spectrometry for the identification and quantification of similar compounds .
Agricultural Chemistry
The compound’s potential activity against pests or as a growth regulator is being explored in agricultural chemistry. Its structural similarity to natural plant hormones could make it a candidate for agrochemical development .
Fluorescent Probing
Similar oxazole derivatives are known to exhibit fluorescence. Therefore, this compound might be used in the development of fluorescent probes for biological imaging or diagnostics .
Antimicrobial Research
Oxazole derivatives have shown antimicrobial properties. This compound could be investigated for its efficacy against various microorganisms, contributing to the search for new antibiotics .
Safety and Hazards
Wirkmechanismus
Target of Action
“2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid” is an oxazole derivative. Oxazole derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
Oxazole derivatives often interact with biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Oxazole derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Eigenschaften
IUPAC Name |
2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(13(17)18)14-12(16)10-7-11(19-15-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLNWUJLTMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)





![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)


![5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2602532.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)

